Ethyl N-phenylformimidate

Catalog No.
S750543
CAS No.
6780-49-0
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl N-phenylformimidate

CAS Number

6780-49-0

Product Name

Ethyl N-phenylformimidate

IUPAC Name

ethyl N-phenylmethanimidate

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c1-2-11-8-10-9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

DRDBNKYFCOLNQO-UHFFFAOYSA-N

SMILES

CCOC=NC1=CC=CC=C1

Canonical SMILES

CCOC=NC1=CC=CC=C1

Organic Synthesis:

Ethyl N-phenylformimidate serves as a valuable building block in organic synthesis, particularly for the construction of diverse nitrogen-containing molecules. Its key functionalities, the imine group (C=N) and the ethoxy (OCH2CH3) group, allow it to participate in various reactions, including:

  • Condensation reactions: It condenses with various nucleophiles, such as amines, phenols, and thiols, to form substituted imines, enamines, and iminium salts []. These products can be further transformed into other valuable organic compounds.
  • Cyclization reactions: It can participate in intramolecular cyclizations to form heterocyclic rings, which are essential components of many pharmaceuticals and natural products [].

Here are some specific examples of its use in organic synthesis:

  • Synthesis of β-enaminones, which are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds [].
  • Preparation of heterocyclic compounds such as pyrazoles and imidazoles, which have diverse applications in medicinal chemistry [, ].

Pharmaceutical Research:

Due to its ability to participate in the synthesis of various nitrogen-containing molecules, Ethyl N-phenylformimidate finds applications in pharmaceutical research, particularly in the development of new drug candidates. It can be used for:

  • Synthesis of drug precursors: It can be employed as a starting material or intermediate in the synthesis of complex molecules with potential therapeutic applications [].
  • Screening for biological activity: Researchers can utilize it to generate libraries of diverse compounds and screen them for potential biological activities, such as anti-cancer or anti-inflammatory properties [].

Ethyl N-phenylformimidate is an organic compound with the molecular formula C₉H₁₁NO and a molecular weight of approximately 149.19 g/mol. It belongs to the class of formimidates, characterized by the presence of a formimidate group attached to an ethyl group and a phenyl group. This compound is recognized for its role in various

  • Reductive Amination: It can act as an intermediate in the reductive amination of carbonyl compounds, facilitating the formation of amines .
  • Alkylation Reactions: The compound can undergo alkylation reactions, where it reacts with alkyl halides to form substituted derivatives .
  • Formation of Heterocycles: Ethyl N-phenylformimidate has been utilized in synthesizing heterocyclic compounds, demonstrating its versatility in organic synthesis .

Ethyl N-phenylformimidate exhibits notable biological activities. It has been studied for its potential antiviral properties and has shown promise in drug discovery contexts. Its derivatives may possess pharmacological effects, although specific biological assays are necessary to ascertain their efficacy fully .

Several methods exist for synthesizing Ethyl N-phenylformimidate:

  • From Aniline and Ethyl Orthoformate: A common method involves reacting aniline with ethyl orthoformate, yielding Ethyl N-phenylformimidate as a product .
  • Using Silver Formanilide and Ethyl Iodide: Another synthesis pathway includes the reaction of silver formanilide with ethyl iodide, which also produces this compound .

Ethyl N-phenylformimidate is utilized in various applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing other organic compounds.
  • Pharmaceutical Development: Due to its biological activity, it is explored in drug development processes.
  • Chemical Research: The compound is used in academic and industrial research settings to study reaction mechanisms and develop new synthetic methodologies.

Ethyl N-phenylformimidate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Ethyl FormimidateContains only ethyl and formimidate groupsLacks the phenyl substituent
N,N'-DiphenylformamidineContains two phenyl groupsMore sterically hindered than Ethyl N-phenylformimidate
BenzaldehydeAromatic aldehydeLacks nitrogen functionality
AnilineSimple amine structureDoes not contain the formimidate moiety

Ethyl N-phenylformimidate's unique structure, featuring both ethoxy and phenyl groups linked through a formimidate bond, distinguishes it from these similar compounds, allowing for diverse reactivity patterns and applications in organic synthesis.

The synthesis of ethyl N-phenylformimidate through silver formanilide represents one of the earliest established methodologies for imidate preparation [1]. This classical approach involves the alkylation of silver formanilide salts with ethyl iodide, providing a direct pathway to the target compound [1]. The reaction mechanism proceeds through nucleophilic substitution at the nitrogen center of the formanilide anion, facilitated by the silver counterion [2].

Silver formanilide salts exhibit unique reactivity patterns compared to their alkali metal counterparts [2]. While alkali metal and tetraalkylammonium salts of formanilide anions invariably produce N-alkylformanilide products through exclusive nitrogen alkylation, silver formanilide demonstrates more complex behavior [2]. The reaction conditions significantly influence the site selectivity, with oxygen alkylation becoming competitive under certain circumstances [2].

The preparation of silver formanilide involves treating formanilide with silver oxide in appropriate solvents [3]. These silver complexes have been characterized through various analytical techniques, revealing dinuclear structures in many cases [3]. The formation of silver formamidinates follows predictable patterns based on the acidity of the starting formamidines, with calculated pKa values ranging from 26.5 to 33.4 depending on the solvent system [3].

Table 1: Reaction Parameters for Silver Formanilide Alkylation

ParameterOptimal ConditionYield Range (%)Reference
TemperatureRoom temperature to 50°C65-85 [2]
SolventDimethylformamide70-80 [2]
Reaction Time2-12 hours60-85 [2]
Silver Salt Equivalents1.1-1.565-85 [2]

The mechanism involves initial coordination of the silver ion to the nitrogen atom of the formanilide, activating the system toward alkylation [2]. The degree of dissociation of the silver formanilide complex influences the reaction outcome, with higher dissociation favoring thermodynamically controlled nitrogen alkylation [2]. In less polar solvents, a four-center mechanism may operate, involving simultaneous interaction of silver, nitrogen, and the alkylating agent [2].

Ethyl Orthoformate-Mediated Condensation Processes

The condensation of aniline with ethyl orthoformate represents a widely utilized synthetic approach for ethyl N-phenylformimidate preparation [1] [5]. This methodology exploits the electrophilic nature of orthoformate esters, which readily undergo nucleophilic attack by primary aromatic amines [6]. The reaction typically proceeds under thermal conditions, with or without acid catalysis [5] [7].

The mechanism involves initial nucleophilic attack of aniline on the central carbon of ethyl orthoformate, followed by elimination of ethanol to form the intermediate N-phenylformamidine [6] [7]. Subsequent alkylation of this intermediate with the liberated ethanol or additional ethyl orthoformate yields the desired imidate [7]. The selectivity between the intermediate formamidine and final imidate product depends critically on reaction conditions and catalyst choice [7].

Optimization studies have revealed that heterogeneous acid catalysts significantly enhance both conversion and selectivity [5] [7]. Styrene-styrene sulfonic acid copolymer microspheres have demonstrated exceptional performance as reusable catalysts [5]. Under optimized conditions using 0.125 grams of polystyrene-sulfonic acid catalyst, 0.089 mol aniline, and 0.15 mol triethyl orthoformate at 120°C for 6 hours, yields of 97% have been achieved [5].

Table 2: Catalyst Performance in Ethyl Orthoformate Condensation

Catalyst TypeTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
No catalyst120247777 [7]
Trifluoroacetic acid120248580 [7]
Amberlyst-1512069598 [7]
MCM-41-SO₃H12069699 [7]
PS-HSS PS microspheres12069797 [5]

The reaction proceeds through a two-stage mechanism [7]. Initially, aniline reacts with triethyl orthoformate to form the intermediate N,N'-diphenylformamidine [7]. This intermediate then undergoes further reaction with additional orthoformate to yield the final ethyl N-phenylformimidate product [7]. Solid acid catalysts with strong sulfonic acid functionality demonstrate superior performance compared to liquid acids or weaker solid acids [7].

Temperature optimization studies indicate that 120°C represents the optimal reaction temperature [5]. Lower temperatures result in incomplete conversion, while higher temperatures may lead to decomposition or side reactions [5]. The use of heterogeneous catalysts allows for easy recovery and reuse, with minimal loss of activity over multiple cycles [5] [7].

Catalytic Approaches Using Lewis Acid Systems

Lewis acid catalysis has emerged as a powerful methodology for imidate synthesis, offering enhanced reactivity and selectivity compared to traditional approaches [8] [9] [10]. The Lewis acid-promoted Pinner reaction represents a mild and chemoselective alternative for carboxylic ester synthesis starting from alcohols and nitriles [8]. This methodology has been successfully adapted for imidate preparation using various Lewis acid systems [9] [10].

Trimethylsilyl triflate has demonstrated exceptional performance as a Lewis acid catalyst for imidate formation [8] [11]. Best results are obtained with two equivalents of trimethylsilyl triflate, which significantly reduces reaction barriers and accelerates the transformation [8]. The mechanism involves initial activation of the nitrile through Lewis acid coordination, followed by nucleophilic attack by the alcohol component [8].

Zinc-based Lewis acids have shown considerable promise in imidate synthesis applications [9]. Zinc benzoates serve as competent Lewis acid catalysts, with their electronic properties influencing catalytic performance [9]. The propensity for solvate versus cluster formation is dictated by the electron donor properties of the benzoate ligands, showing correlation with their Hammett parameters [9].

Table 3: Lewis Acid Catalyst Performance in Imidate Synthesis

Lewis AcidTemperature (°C)Time (h)Yield (%)Selectivity (%)Reference
Trimethylsilyl triflate25285-95>95 [8]
Zinc chloride100470-8085-90 [9]
Boron trifluoride0-25180-90>90 [8]
Aluminum chloride25375-8590-95 [8]
Zinc benzoates100665-7580-85 [9]

The effectiveness of Lewis acid catalysis depends on several factors, including the strength of the Lewis acid, reaction temperature, and substrate electronics [10] [12]. Strong Lewis acids such as boron trifluoride or aluminum chloride lead to markedly lower activation barriers compared to weaker systems [12]. Computational studies reveal that Lewis acid coordination to the carbonyl group decreases activation barriers by up to 25 kcal/mol [12].

Mechanistic investigations indicate that Lewis acids promote imidate formation through multiple pathways [10]. These include substrate activation, acceleration of key elementary steps such as transmetalation or reductive elimination, and influence on catalyst activation or deactivation pathways [10]. The choice of Lewis acid significantly affects both reaction rate and product selectivity [10].

Green Chemistry Perspectives in Imidate Synthesis

The development of environmentally sustainable methodologies for imidate synthesis has gained considerable attention in recent years [13] [14] [15] [16]. Green chemistry principles emphasize the reduction of hazardous substances, improved atom economy, and the use of renewable feedstocks [17]. Several innovative approaches have been developed to address these requirements in imidate synthesis [14] [18] [19].

Ionic liquids have emerged as promising green solvents and catalysts for imidate synthesis [15] [18] [20]. Imidazolium-based ionic liquids with basic anions demonstrate dual-function capability as both solvent and catalyst [15] [18]. These systems offer advantages including recyclability, reduced volatile organic compound emissions, and enhanced reaction selectivity [18] [20].

Solvent-free synthesis represents another important green chemistry approach [16] [21]. Microwave-assisted synthesis under solvent-free conditions has demonstrated significant advantages including shorter reaction times, easier work-up procedures, and improved yields [21]. The use of catalytic amounts of para-toluenesulfonic acid or sulfuric acid under microwave irradiation provides efficient imidate formation [21].

Table 4: Green Chemistry Metrics for Imidate Synthesis Methods

MethodE-factorAtom Economy (%)Renewable Content (%)Reference
Ionic liquid catalysis3.2-4.885-9260-75 [18]
Microwave solvent-free2.1-3.588-9540-55 [21]
Electrochemical oxidation3.0-4.280-8870-85 [14]
Biocatalytic approaches1.8-2.990-9685-95 [17]

Water-based synthesis protocols have been developed to further enhance environmental compatibility [14] [19]. Electrochemical oxidation using water as the green oxygen source eliminates the need for toxic or expensive oxidizing agents [14]. This approach demonstrates broad substrate compatibility and achieves high yields under mild reaction conditions [14].

The implementation of heterogeneous catalysis using polymer-supported systems offers significant advantages for green synthesis [5] [22]. These catalysts can be easily recovered and reused multiple times without significant loss of activity [5]. Polymer-supported palladium catalysts have demonstrated exceptional performance with turnover numbers reaching 1,250,000 to 3,570,000 [22].

Thermodynamic Parameters (Boiling Point, Vapor Pressure)

Ethyl N-phenylformimidate exhibits distinct thermodynamic characteristics that reflect its molecular structure and intermolecular interactions. The compound has a molecular weight of 149.19 g/mol [1] [2] [3] and demonstrates temperature-dependent physical behavior typical of organic imidates.

Boiling Point Properties

The boiling point of ethyl N-phenylformimidate varies significantly with pressure conditions. Under reduced pressure (33 mmHg), the compound boils at 112-114°C [2] [4], while at standard atmospheric pressure (760 mmHg), the boiling point increases to 215°C [5] [6] [7]. This substantial pressure dependence indicates relatively strong intermolecular forces, likely attributed to the polar imidate functional group and aromatic π-π interactions.

Computational modeling using the Joback method predicts a normal boiling point of 531.10 K (257.95°C) [8] [9], which demonstrates reasonable agreement with experimental values considering the limitations of group contribution methods for nitrogen-containing heterocycles.

Vapor Pressure Characteristics

Vapor pressure data for ethyl N-phenylformimidate remains limited in the literature. Multiple safety data sheets indicate that vapor pressure information is not available [10] [5] [11], suggesting either limited experimental determination or proprietary data restrictions. The lack of comprehensive vapor pressure data represents a significant gap in the thermodynamic characterization of this compound.

Enthalpy Properties

Theoretical calculations provide insight into the energetic properties of ethyl N-phenylformimidate. The Joback method estimates an enthalpy of formation (ΔfH°) of -42.56 kJ/mol and an enthalpy of vaporization (ΔvapH°) of 43.63 kJ/mol [8] [9]. These values indicate moderate thermal stability and suggest that the compound requires substantial energy input for phase transitions.

Critical Properties

Computational predictions estimate critical temperature (Tc) at 756.68 K and critical pressure (Pc) at 2850.52 kPa [8] [9]. These critical parameters are essential for understanding the compound's behavior at elevated temperatures and pressures, particularly relevant for industrial applications and process design.

PropertyValueUnitsConditions
Molecular Weight149.19g/mol-
Boiling Point112-114°C33 mmHg
Boiling Point215°C760 mmHg
Normal Boiling Point (calc.)531.10KTheoretical
Enthalpy of Formation-42.56kJ/molCalculated
Enthalpy of Vaporization43.63kJ/molCalculated
Critical Temperature756.68KPredicted
Critical Pressure2850.52kPaPredicted

Solubility Behavior in Organic Media

The solubility characteristics of ethyl N-phenylformimidate reflect its amphiphilic molecular structure, containing both hydrophilic (imidate nitrogen) and hydrophobic (phenyl and ethyl) regions. This structural duality significantly influences its dissolution behavior across different solvent systems.

Hydrophobic Nature and Water Solubility

Ethyl N-phenylformimidate exhibits limited solubility in water due to its predominantly hydrophobic character [12]. The presence of the phenyl ring and ethyl group creates substantial hydrophobic surface area that disrupts hydrogen bonding networks in aqueous solutions. The predicted log10 water solubility (log10WS) of -2.04 [8] [9] confirms poor aqueous solubility, with the compound preferentially partitioning into organic phases.

Organic Solvent Compatibility

The compound demonstrates excellent solubility in conventional organic solvents. Ethanol and diethyl ether are specifically noted as good solvents for ethyl N-phenylformimidate [12], enabling facile dissolution and purification processes. The compound's compatibility with alcoholic solvents is particularly advantageous for synthetic applications, as many reactions involving this reagent are conducted in ethanol media [13].

Purification Solvent Systems

Research indicates that ethyl N-phenylformimidate can be effectively purified using various organic solvent combinations. Dichloromethane is frequently employed for extraction and purification procedures [14] [15], while toluene serves as an effective recrystallization medium [14]. Pentane can be utilized for trituration processes, though this may result in slightly colored products compared to toluene recrystallization [14].

Solvent-Dependent Stability

The choice of solvent significantly impacts the stability of ethyl N-phenylformimidate. Acetone solutions may promote degradation over extended periods [14], necessitating careful consideration of storage and reaction conditions. The compound shows improved stability in aprotic solvents compared to protic media, where hydrolysis reactions may occur.

Partition Coefficient

The octanol/water partition coefficient (logP) of 2.383 [8] [9] indicates moderate lipophilicity, consistent with the compound's preference for organic media while maintaining some polar character through the imidate functionality.

Solvent CategorySolubilityApplicationStability Notes
WaterLimitedNot recommendedHydrolysis risk
EthanolGoodSynthesis, purificationSuitable for reactions
Diethyl EtherGoodExtraction, synthesisStable
DichloromethaneGoodPurificationProcess solvent
TolueneGoodRecrystallizationPreferred for purification
AcetoneModerateLimited useDegradation risk
PentaneLimitedTriturationMay cause coloration

Stability Under Various Environmental Conditions

The environmental stability of ethyl N-phenylformimidate is governed by its susceptibility to hydrolysis, oxidation, and thermal decomposition. Understanding these stability characteristics is crucial for proper handling, storage, and application of this compound.

Atmospheric Sensitivity

Ethyl N-phenylformimidate is classified as air and moisture sensitive [1] [3] [4] [16]. Exposure to atmospheric moisture leads to hydrolytic degradation, breaking the imidate bond and potentially forming N-phenylformamide and ethanol as degradation products. This sensitivity necessitates storage under controlled atmospheric conditions, preferably under nitrogen or argon.

Thermal Stability

The compound exhibits moderate thermal stability up to its boiling point. At elevated temperatures (>215°C), thermal decomposition occurs, potentially releasing irritating gases and vapors including carbon dioxide, carbon monoxide, and nitrogen oxides [11] [17]. The activation energy for thermal decomposition processes in similar nitrogen-containing compounds typically ranges from 75-125 kJ/mol [18], suggesting substantial thermal barriers to degradation under normal conditions.

Hydrolytic Susceptibility

Hydrolysis represents the primary degradation pathway for ethyl N-phenylformimidate under ambient conditions. The imidate functional group is inherently susceptible to nucleophilic attack by water molecules, particularly under acidic or basic catalysis [14]. This hydrolytic instability necessitates anhydrous storage conditions and the use of dried solvents in synthetic applications.

Photochemical Stability

Safety data sheets indicate light sensitivity [11], suggesting potential photochemical degradation pathways. UV radiation may initiate radical processes or promote hydrolytic reactions through photocatalytic mechanisms. Storage in amber glassware or dark conditions is recommended to minimize photodegradation.

pH Stability

The compound exhibits pH-dependent stability characteristics. Under acidic conditions, protonation of the imidate nitrogen may activate the carbon center toward nucleophilic attack, accelerating hydrolysis. Basic conditions similarly promote hydrolysis through hydroxide ion attack. Neutral pH conditions provide optimal stability for short-term storage and handling.

Storage Recommendations

Multiple sources recommend storage under specific conditions to maintain compound integrity [4] [17] [19]. The compound should be sealed in dry containers at room temperature, preferably under an inert atmosphere. Refrigerated storage under dry nitrogen is noted as optimal for long-term stability [20].

Oxidative Stability

While specific oxidation studies are limited, the compound's structure suggests potential susceptibility to oxidative degradation, particularly at the benzylic position and the imidate nitrogen. Exposure to strong oxidizing agents should be avoided to prevent decomposition.

Environmental FactorStabilityDegradation MechanismMitigation Strategy
MoistureUnstableHydrolysisStore under nitrogen, use dry solvents
Heat (>215°C)UnstableThermal decompositionAvoid excessive heating
LightSensitivePhotochemical degradationStore in dark conditions
Air exposureSensitiveOxidation/hydrolysisInert atmosphere storage
Acidic conditionsUnstableAcid-catalyzed hydrolysisMaintain neutral pH
Basic conditionsUnstableBase-catalyzed hydrolysisAvoid basic media
Room temperature (dry)StableMinimalProper storage conditions

Electrochemical Characterization

The electrochemical properties of ethyl N-phenylformimidate remain largely uncharacterized in the scientific literature, representing a significant gap in the comprehensive physicochemical understanding of this compound. The limited available data necessitates inference from structural characteristics and related compounds.

Acid-Base Properties

The most extensively documented electrochemical property is the predicted pKa value of 4.00 ± 0.50 [4] [16] [20]. This relatively low pKa indicates that ethyl N-phenylformimidate acts as a weak acid, with the imidate nitrogen serving as the protonation site. The electron-withdrawing effects of both the phenyl ring and the ethoxy group contribute to stabilizing the conjugate base, thereby lowering the pKa relative to simple amines.

Reduction Chemistry

Electrochemical reduction studies demonstrate that ethyl N-phenylformimidate can be successfully reduced using chemical reducing agents. Sodium borohydride (NaBH4) effectively reduces the compound to N-methylaniline under appropriate conditions [13]. The reduction proceeds optimally using sodium acetoxyborohydride (NaBH3(OAc)) in tetrahydrofuran, achieving quantitative conversion at room temperature [13]. This reduction chemistry suggests that the compound may be amenable to electrochemical reduction under suitable potential conditions.

Oxidation Potential

No experimental data regarding oxidation potentials or electrochemical oxidation behavior has been reported in the literature. The presence of the electron-rich phenyl ring and nitrogen atom suggests potential oxidation sites, but quantitative electrochemical characterization remains undetermined.

Electrochemical Window

The electrochemical window for ethyl N-phenylformimidate has not been systematically characterized. Understanding this parameter would be crucial for applications involving electrochemical synthesis or analysis of the compound.

Redox Behavior

While comprehensive redox characterization is lacking, the documented chemical reduction to N-methylaniline [13] indicates that the compound participates in redox chemistry. The imidate carbon appears to be the primary reduction site, with the reaction proceeding through hydride addition followed by elimination of ethanol.

Conductivity Properties

No electrical conductivity data has been reported for ethyl N-phenylformimidate in pure form or in solution. The compound's molecular structure suggests it would exhibit typical organic compound conductivity characteristics, with minimal ionic conductivity in aprotic solvents.

Electroanalytical Applications

The limited electrochemical characterization restricts the compound's application in electroanalytical methods. Development of electrochemical detection or quantification methods would require fundamental studies of the compound's electrochemical behavior at various electrode materials.

Electrochemical PropertyStatusAvailable DataResearch Need
pKaCharacterized4.00 ± 0.50 (predicted)Experimental validation
Reduction potentialLimitedNaBH4 reduction documentedSystematic electrochemical study
Oxidation potentialUnknownNo data availableFundamental characterization
Electrochemical windowUnknownNot characterizedBasic electrochemical study
ConductivityUnknownNo data availableConductimetric analysis
Redox mechanismsPartialChemical reduction onlyMechanistic electrochemical studies

XLogP3

2.3

Boiling Point

214.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6780-49-0

General Manufacturing Information

Methanimidic acid, N-phenyl-, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types